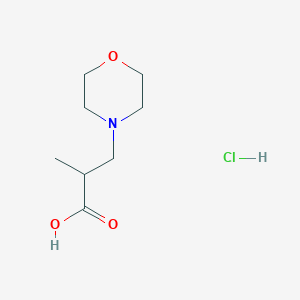

2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

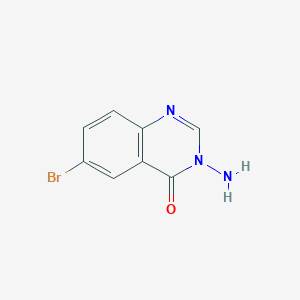

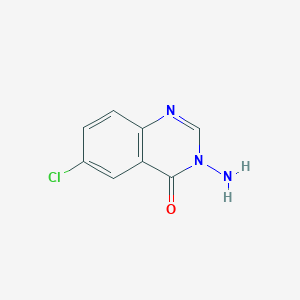

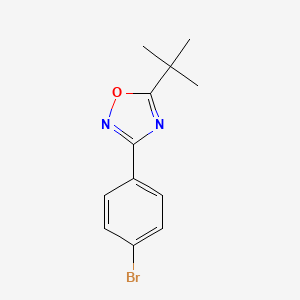

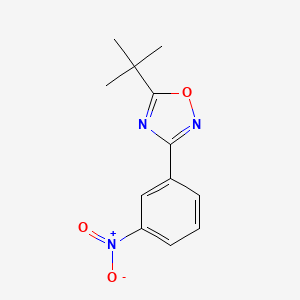

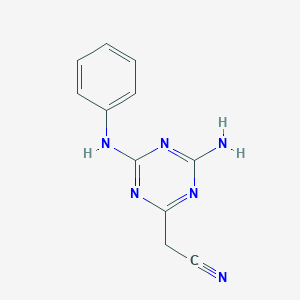

2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various morpholine derivatives, which are structurally related to the compound . Morpholine derivatives are known for their potential pharmacological activities, including antidepressive and cerebral-activating properties, as well as antitumor and antimicrobial activities .

Synthesis Analysis

The synthesis of morpholine derivatives typically involves multi-step reactions, including bromination, amination, cyclization, reduction, and acidification. For instance, the synthesis of indeloxazine hydrochloride, a compound with a morpholine moiety, was achieved by employing preferential crystallization and a catalytic amount of base in methanol . Another example is the synthesis of 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, which involved N-alkylation followed by trichloroacetylation and hydrolysis, yielding an 88% overall yield . These methods highlight the complexity and efficiency of synthesizing morpholine derivatives.

Molecular Structure Analysis

The molecular structures of the synthesized morpholine derivatives were confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS). For example, the structure of 3-methyl-5-phenyl-(2-difluorophenyl)-2-morpholinol hydrochloride was confirmed by IR, 1H NMR, and MS spectra . The morpholine unit often adopts a chair conformation, which is a stable structure for cyclic amines .

Chemical Reactions Analysis

Morpholine derivatives undergo various chemical reactions, including nucleophilic addition of Grignard reagents to amino ketones, which leads to the formation of tertiary aminoalkanols that can be converted into hydrochlorides . The reactivity of these compounds allows for the synthesis of a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as solubility, melting points, and boiling points, are influenced by their molecular structure. The presence of the morpholine ring contributes to the basicity and nucleophilicity of these compounds. The hydrochloride salts of these derivatives typically exhibit good solubility in water and polar solvents, which is advantageous for pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride is an intermediate for synthesizing biologically active heterocyclic compounds. Its structure, involving a morpholine ring and a hydrochloric acid salt, stabilizes through hydrogen bonds (Mazur, Pitucha, & Rzączyńska, 2007).

- It has been used in synthesizing various morpholine derivatives, showcasing the compound's versatility in creating different chemical structures (Hu Ai-xi, 2005).

Biological and Pharmaceutical Applications

- The compound has potential applications in synthesizing antidepressants, as some derivatives show significant antidepressive activity in preliminary studies (Tao Yuan, 2012).

- It is involved in synthesizing antimicrobial agents. Some morpholine derivatives synthesized using this compound have demonstrated antibacterial and antifungal effects, which are significant in the medical field (Isakhanyan et al., 2014).

- It has been used in the synthesis of compounds with antihypoxic effects, indicating its role in creating drugs that could potentially treat conditions related to oxygen deprivation (Ukrainets, Mospanova, & Davidenko, 2014).

Chemical and Industrial Applications

- The compound serves as a key intermediate in the synthesis of complex chemical structures, demonstrating its utility in diverse synthetic pathways (Zhao et al., 2009).

- It is involved in the synthesis of serotonin reuptake inhibitors, indicating its significance in developing psychiatric medication (Noguchi et al., 2000).

Eigenschaften

IUPAC Name |

2-methyl-3-morpholin-4-ylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-7(8(10)11)6-9-2-4-12-5-3-9;/h7H,2-6H2,1H3,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXVHGVQSOVEGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCOCC1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1277079.png)

![4-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1277081.png)

![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1277084.png)